3,3-Difluoro-1-methylcyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluoro-1-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWQBBDBADQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-39-4 | |

| Record name | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3-Difluoro-1-methylcyclobutanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride (CAS: 1408076-03-8). This valuable building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. The strategic incorporation of the gem-difluoro-1-methylcyclobutane moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making a thorough understanding of its intrinsic properties essential for rational drug design.

Chemical Identity and Molecular Structure

3,3-Difluoro-1-methylcyclobutanamine HCl is the hydrochloride salt of a synthetically derived small molecule. The presence of the gem-dinal fluorine atoms on the cyclobutane ring introduces unique electronic properties, while the tertiary amine provides a key point for molecular elaboration.

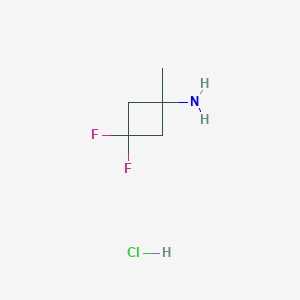

dot

Figure 1: Chemical structure of 3,3-Difluoro-1-methylcyclobutanamine HCl.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1408076-03-8 | [1] |

| Molecular Formula | C₅H₁₀ClF₂N | [2] |

| Molecular Weight | 157.59 g/mol | [2] |

| Synonyms | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride, (3,3-difluoro-1-methyl-cyclobutyl)ammonia | [1][3] |

Physicochemical Properties: Experimental and Predicted Data

A comprehensive understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems. While experimental data for this specific compound is limited in publicly accessible literature, we can compile available information and supplement it with well-established predictive models.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | [4] |

| Melting Point | Data not available | Experimental | - |

| Solubility | Data not available | Experimental | - |

| pKa | Data not available | Experimental | - |

| Predicted XLogP | 1.4 | Computational | [5] |

| Mass Spectrometry | m/z = 483.1 (M-H)⁻ (for a derivative) | LC-MS (ESIneg) | [6] |

Lipophilicity (logP)

The predicted XLogP of 1.4 suggests that 3,3-Difluoro-1-methylcyclobutanamine possesses moderate lipophilicity. The introduction of fluorine atoms generally increases lipophilicity; however, the gem-difluoro motif on a small, strained ring can also influence conformation and polarity in complex ways. This moderate lipophilicity is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.

Basicity (pKa)

The pKa of the tertiary amine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with biological targets. While an experimental pKa for this specific compound is not available, the presence of the electron-withdrawing gem-difluoro group is expected to lower the basicity of the amine compared to its non-fluorinated analog. This is a known effect of fluorine substitution in aliphatic amines.[7]

Solubility

The hydrochloride salt form is intended to enhance aqueous solubility. However, the overall solubility will be a balance between the salt's ionic character and the lipophilicity of the difluoro-methyl-cyclobutane core. Experimental determination of solubility in various biorelevant media is crucial for formulation development.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

Mass Spectrometry

A patent application reports the use of this compound in the synthesis of a larger molecule. The final product was analyzed by LC-MS, providing an m/z value of 483.1 in negative ion mode (ESIneg) for the derivative.[6] This confirms the incorporation of the difluoro-methylcyclobutanamine moiety into the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and ¹⁹F NMR data are not currently available in the public domain for this specific compound. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methyl group protons and the methylene protons of the cyclobutane ring. The protons on the carbons adjacent to the CF₂ group would likely show coupling to the fluorine atoms.

-

¹³C NMR: Resonances for the methyl carbon, the two methylene carbons, the quaternary carbon attached to the amine, and the carbon bearing the two fluorine atoms. The latter would appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: A single resonance for the two equivalent fluorine atoms, which would likely be a complex multiplet due to coupling with the adjacent methylene protons.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following established protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

dot

Figure 2: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of 3,3-Difluoro-1-methylcyclobutanamine HCl to a vial containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of pKa by Potentiometric Titration

This method allows for the direct measurement of the ionization constant of the amine.

Methodology:

-

Sample Preparation: Prepare a solution of 3,3-Difluoro-1-methylcyclobutanamine HCl of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluorocyclobutane motif is increasingly utilized in drug design as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups. The introduction of gem-dinal fluorine atoms can confer several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: As discussed, the electron-withdrawing nature of fluorine can fine-tune the basicity of nearby functional groups, which can be critical for optimizing target binding and pharmacokinetic properties.

-

Conformational Control: The rigid cyclobutane ring can lock in a specific conformation, which may be favorable for binding to a biological target.

-

Improved Permeability: In some cases, the introduction of fluorine can enhance membrane permeability.

A patent has disclosed the use of this compound as a key intermediate in the synthesis of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides.[8] While the specific biological target of these compounds is not detailed in the provided excerpt, naphthyridine derivatives are a well-known class of kinase inhibitors. This suggests that 3,3-Difluoro-1-methylcyclobutanamine HCl is a valuable building block for the synthesis of novel kinase inhibitors.

dot

Figure 3: Synthetic application of 3,3-Difluoro-1-methylcyclobutanamine HCl.

Conclusion

3,3-Difluoro-1-methylcyclobutanamine HCl is a promising building block for medicinal chemistry, offering a unique combination of a rigid scaffold, a modifiable amine handle, and the advantageous properties conferred by gem-dinal fluorination. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation of its known and predicted characteristics, along with established protocols for its further investigation. As the demand for novel, metabolically robust, and potent drug candidates continues to grow, the strategic use of fluorinated building blocks like 3,3-Difluoro-1-methylcyclobutanamine HCl will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

- 1. chembk.com [chembk.com]

- 2. 1523606-39-4 | this compound - AiFChem [aifchem.com]

- 3. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1523606-30-5 [sigmaaldrich.com]

- 5. PubChemLite - 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof - Google Patents [patents.google.com]

synthesis and characterization of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluoro-1-methylcyclobutanamine Hydrochloride

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, gem-difluorinated small rings, such as the 3,3-difluorocyclobutane core, have emerged as particularly valuable bioisosteres. This rigid, sp³-rich scaffold can replace more metabolically labile groups like carbonyls or isopropyl moieties, offering a pathway to improved pharmacokinetic profiles.[3]

This compound is a key building block that combines this advantageous difluorocyclobutane core with a primary amine and a quaternary methyl-substituted carbon center. This specific arrangement provides a valuable anchor point for further chemical elaboration, making it a sought-after intermediate for creating New Chemical Entities (NCEs) across various therapeutic areas.[4][5]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details the critical characterization techniques required to verify its structure and purity, and offers insights into the rationale behind the selected experimental choices.

Part 1: A Convergent Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy that first establishes the core difluorocyclobutane ring, followed by the installation of the C1-substituents. Our proposed pathway begins with the commercially available building block, methyl 3,3-difluorocyclobutanecarboxylate, and proceeds through a three-stage process: α-methylation, conversion of the ester to a protected amine via a Curtius rearrangement, and final deprotection and salt formation.

This multi-step approach was designed for scalability and control, ensuring high purity at each intermediate stage.[4]

Caption: Synthetic workflow for 3,3-Difluoro-1-methylcyclobutanamine HCl.

Part 2: Detailed Experimental Protocols

The following protocols are presented with the expectation that all operations will be conducted by trained chemists in a controlled laboratory environment with appropriate personal protective equipment (PPE). All reactions should be performed in a well-ventilated fume hood.

Stage 1: Synthesis of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Rationale: The introduction of the methyl group at the C1 position is achieved via enolate chemistry. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for quantitatively deprotonating the α-carbon of the ester without competing side reactions. The reaction is performed at low temperature (-78 °C) to ensure kinetic control and minimize potential byproducts.

Protocol:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to form LDA in situ.

-

In a separate flask, dissolve methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq)[6] in anhydrous THF (50 mL).

-

Add the ester solution dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for 1 hour at this temperature.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 3,3-difluoro-1-methylcyclobutanecarboxylate as a clear oil.

Stage 2: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is a necessary step to enable the subsequent Curtius rearrangement. Lithium hydroxide is a suitable base for this transformation, which proceeds cleanly in a mixed solvent system to ensure solubility of both the organic substrate and the inorganic base.

Protocol:

-

Dissolve the purified ester from Stage 1 (1.0 eq) in a 3:1 mixture of THF and water (80 mL).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl.

-

Extract the acidified solution with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,3-difluoro-1-methylcyclobutanecarboxylic acid as a white solid, which can often be used in the next step without further purification.

Stage 3: Synthesis of tert-Butyl (3,3-difluoro-1-methylcyclobutyl)carbamate

Rationale: The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon. Diphenylphosphoryl azide (DPPA) is a safe and effective reagent for generating the key acyl azide intermediate. The rearrangement is performed in the presence of tert-butanol, which traps the intermediate isocyanate in situ to form a stable, Boc-protected amine.[7] This protection strategy facilitates purification and handling.

Protocol:

-

To a solution of the carboxylic acid from Stage 2 (1.0 eq) in anhydrous toluene (100 mL), add triethylamine (1.2 eq).

-

Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the evolution of nitrogen gas (use a bubbler).

-

Once the acyl azide formation is complete (as indicated by TLC or IR spectroscopy), add anhydrous tert-butanol (3.0 eq) to the reaction mixture.

-

Continue heating at 80 °C overnight. The isocyanate intermediate will be trapped to form the Boc-protected amine.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the product as a white solid.

Stage 4: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is used to cleave the carbamate and concurrently form the hydrochloride salt of the free amine, which typically precipitates from the solution, simplifying isolation.[8][9]

Protocol:

-

Dissolve the Boc-protected amine from Stage 3 (1.0 eq) in a minimal amount of methanol (10 mL).

-

Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the deprotection by TLC until the starting material is no longer present.

-

A white precipitate of the hydrochloride salt should form. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid or oil with cold diethyl ether.

-

Collect the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.[10]

Part 3: Comprehensive Characterization

Confirming the identity, structure, and purity of the final compound is a critical, self-validating step in the synthetic process. A multi-technique approach is required for unambiguous characterization.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of the target molecule.

-

¹H NMR: The proton spectrum will confirm the presence of the different proton environments. Key expected signals include a singlet for the C1-methyl group and complex multiplets for the cyclobutane ring protons, which will show coupling to the adjacent fluorine atoms (geminal and vicinal H-F coupling).

-

¹³C NMR: The carbon spectrum is highly informative. The signal for C3 (the CF₂) will appear as a characteristic triplet due to one-bond C-F coupling.[11] The signals for the adjacent C2 and C4 carbons will also show coupling to fluorine, typically as triplets or doublet of doublets.

-

¹⁹F NMR: A single signal (a multiplet due to coupling with the ring protons) is expected, confirming the chemical equivalence of the two fluorine atoms.[11]

| Table 1: Representative NMR Data | |

| Technique | Expected Chemical Shifts (δ) and Coupling (J) |

| ¹H NMR (400 MHz, D₂O) | ~1.5 ppm (s, 3H, -CH₃), ~2.5-3.0 ppm (m, 4H, cyclobutane -CH₂-) |

| ¹³C NMR (100 MHz, D₂O) | ~25 ppm (-CH₃), ~40 ppm (t, J ≈ 22 Hz, C2/C4), ~55 ppm (C1), ~118 ppm (t, J ≈ 280 Hz, C3-F₂) |

| ¹⁹F NMR (376 MHz, D₂O) | ~-90 ppm (m) |

Note: Exact chemical shifts are solvent-dependent and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the analysis will be performed on the free base.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ for the free base (C₅H₉F₂N), with an expected m/z of approximately 122.08.

-

Fragmentation: While fragmentation depends on the ionization energy, common fragments may arise from the loss of HF or the methyl group.[12]

| Table 2: Mass Spectrometry Data | |

| Technique | ESI-MS (Positive Ion Mode) |

| Analyte (Free Base) | C₅H₉F₂N |

| Calculated Monoisotopic Mass | 121.07 g/mol |

| Expected [M+H]⁺ (m/z) | 122.08 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the final purity of the compound. A reverse-phase method is typically employed.[13]

-

Rationale: This method separates the target compound from any non-volatile impurities or starting materials based on polarity. The area under the peak for the main compound relative to the total area of all peaks provides a quantitative measure of purity.[14][15]

| Table 3: General HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for lack of chromophore) or ELSD/CAD |

| Injection Volume | 10 µL |

| Acceptance Criteria | Purity ≥ 97% (by area percentage) |

References

- Google Patents.

-

ChemBK. 3,3-Difluoro-1-methylcyclobutanamine. [Link]

-

Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

-

PubChem. 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride. [Link]

- Google Patents.

-

Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 53(15), 2649-2658. [Link]

-

American Chemical Society. Methodological Studies into the Synthetic Preparation of Novel 1,3-Difluoroaromatics using Asymmetric Cyclobutenes. [Link]

-

MilliporeSigma. 3-(difluoromethyl)cyclobutan-1-amine hydrochloride. [Link]

-

Fustero, S., et al. An Improved Synthesis of 3,3- and 5,5-Difluoro-2-aminocyclohexanecarboxylates. Fluorine Notes, 1(134). [Link]

-

National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]

-

ResearchGate. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. [Link]

-

Organic-Chemistry.org. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. [Link]

-

Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. [Link]

-

ScienceDirect. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]

-

ResearchGate. Synthesis of 1,3-Difunctionalized Amine Derivatives Through Selective C-H Bond Oxidation. [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

Harvard DASH. Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. [Link]

-

Kyoto University Research Information Repository. Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of-flight mass spectrometry. [Link]

-

National Institute of Standards and Technology. Methyl chloroformate. [Link]

-

Patsnap. How to Few reaction steps patent retrieval. [Link]

-

PubChem. 3-Methylcyclobutan-1-amine. [Link]

-

PubMed. "Multi-component reactions : emerging chemistry in drug discovery" 'from xylocain to crixivan'. [Link]

-

ResearchGate. New Route to Metformin Hydrochloride Synthesis. [Link]

- Google Patents. A kind of D-Cycloserine synthetic method.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. jelsciences.com [jelsciences.com]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Multi-component reactions : emerging chemistry in drug discovery" 'from xylocain to crixivan' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109734680A - A kind of D-Cycloserine synthetic method - Google Patents [patents.google.com]

- 10. 1523606-39-4 | this compound - AiFChem [aifchem.com]

- 11. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclobutanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride (CAS Number: 1523606-39-4), a fluorinated cyclobutane derivative of significant interest in medicinal chemistry and drug development. This document delves into the compound's physicochemical properties, provides a detailed analysis of its synthesis, explores its applications as a crucial building block in the design of novel therapeutics, and outlines essential safety and handling protocols. The strategic incorporation of the gem-difluoro motif on the cyclobutane ring imparts unique conformational constraints and electronic properties, making it a valuable scaffold for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of this versatile chemical entity.

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the gem-difluorocycloalkane moiety has gained considerable attention. The presence of two fluorine atoms on the same carbon atom of a cyclic system, such as in this compound, offers a powerful tool to fine-tune the physicochemical and pharmacological properties of a lead compound.[1]

This guide focuses on this compound, a building block that combines the conformational rigidity of a cyclobutane ring with the electronic effects of gem-difluorination. This combination can lead to improved metabolic stability by blocking potential sites of oxidation, and the polar nature of the C-F bonds can enhance interactions with biological targets. The primary amine and methyl group on the cyclobutane ring provide versatile handles for further chemical modifications, allowing for its incorporation into a wide array of complex molecular architectures.

Physicochemical and Structural Properties

The hydrochloride salt of 3,3-Difluoro-1-methylcyclobutanamine is typically a solid material, which enhances its stability and solubility in polar solvents, facilitating its use in various synthetic transformations.[1]

Structural Identification

| Identifier | Value |

| CAS Number | 1523606-39-4 |

| Molecular Formula | C5H10ClF2N |

| Molecular Weight | 157.59 g/mol [2] |

| IUPAC Name | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride |

| SMILES | CC1(CC(C1)(F)F)N.Cl |

| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N |

Note: Several CAS numbers are associated with isomers of this compound. For instance, CAS number 1445951-07-4 corresponds to 3,3-Difluoro-N-methylcyclobutanamine hydrochloride, where the methyl group is attached to the nitrogen atom.[3][4]

Predicted Physicochemical Properties

| Property | Value | Source |

| XlogP | 1.4 | PubChemLite[5] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChemLite[5] |

| Rotatable Bond Count | 0 | PubChemLite[5] |

These values are computationally predicted and may vary from experimental data.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A key intermediate in the synthesis of such gem-difluorinated cyclobutanes is often a corresponding cyclobutanone or cyclobutanecarboxylic acid.

General Synthetic Strategy

A common approach to introduce the gem-difluoro group is through the fluorination of a ketone precursor. The subsequent introduction of the amine and methyl groups can be achieved through various established synthetic methodologies. One plausible synthetic route starts from 3,3-difluorocyclobutanecarboxylic acid.

Caption: A potential synthetic pathway to this compound.

Industrial Preparation of a Key Precursor: 3,3-Difluorocyclobutanecarboxylic Acid

A patent (CN105418406A) outlines an industrial preparation method for 3,3-gem-difluoro cyclobutanecarboxylic acid, a crucial starting material.[6] This process utilizes readily available and cost-effective raw materials.

Step-by-step methodology:

-

Addition Reaction: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are reacted to form a cyclobutane intermediate.[6]

-

Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide or potassium hydroxide to yield the corresponding carboxylic acid.[6]

-

Hydrogenation: The chlorinated intermediate is then subjected to hydrogenation to afford 3,3-difluorocyclobutanecarboxylic acid.[6]

This industrial route provides an economical and scalable method for producing the key precursor necessary for the synthesis of the title compound.

Conversion to this compound (Proposed Protocol)

Step 1: Formation of the Acid Chloride

-

3,3-difluorocyclobutanecarboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

Step 2: Amidation

-

The acid chloride is then reacted with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to produce 3,3-difluorocyclobutane-1-carboxamide.

Step 3: Hofmann, Curtius, or Lossen Rearrangement and Methylation

-

The amide can undergo a rearrangement reaction (e.g., Hofmann, Curtius, or Lossen rearrangement) to yield 3,3-difluorocyclobutanamine.

-

Subsequent methylation of the amine, or a direct conversion of an intermediate to the final product using a Grignard reagent (e.g., methylmagnesium bromide), would install the methyl group at the 1-position.

Step 4: Salt Formation

-

Finally, the free base of 3,3-difluoro-1-methylcyclobutanamine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[7][8] The gem-difluoro-substituted cyclobutane moiety is often employed as a bioisosteric replacement for other chemical groups to enhance the pharmacological properties of a drug candidate.

Role as a Bioisostere

The 3,3-difluorocyclobutane unit can act as a lipophilic hydrogen bond donor and can mimic the spatial arrangement of other functional groups, leading to improved binding affinity and selectivity for the target protein. Its conformational rigidity helps to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding.

Incorporation into Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[7][8] The incorporation of the 3,3-difluoro-1-methylcyclobutanamine scaffold into kinase inhibitors can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, this building block has been utilized in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9][10][11][12][13]

Caption: The role of this compound in the drug discovery process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated.[4]

-

Spill Response: In case of a spill, avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal.

Conclusion

This compound has emerged as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the conformational constraint of a cyclobutane ring with the modulating effects of gem-difluorination, provide medicinal chemists with a powerful tool for the rational design of novel therapeutics. The ability to fine-tune key drug-like properties such as metabolic stability, lipophilicity, and target affinity underscores its importance in the development of next-generation kinase inhibitors and other drug candidates. As the demand for innovative and effective pharmaceuticals continues to grow, the strategic application of such fluorinated scaffolds is poised to play an increasingly critical role in the future of drug discovery.

References

- Aaron Chemistry. (n.d.). 1523606-39-4 | MFCD26959150 | this compound.

- AiFChem. (n.d.). 1523606-39-4 | this compound.

- BLD Pharm. (n.d.). 1445951-07-4 | 3,3-Difluoro-N-methylcyclobutanamine hydrochloride.

- ChemBK. (n.d.). 3,3-Difluoro-1-methylcyclobutanamine.

- ChemicalBook. (n.d.). 3,3-Difluorocyclobutanecarboxylic acid synthesis.

- PubChemLite. (n.d.). 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride | 1523606-39-4.

- Sigma-Aldrich. (n.d.). 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride AldrichCPR.

- Sigma-Aldrich. (n.d.). 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride | 1445951-07-4.

- BLD Pharm. (n.d.). 1445951-07-4|3,3-Difluoro-N-methylcyclobutanamine hydrochloride.

- Sigma-Aldrich. (n.d.). 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride | 1445951-07-4.

- CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents. (n.d.).

- ChemicalBook. (n.d.). Cyclobutanamine, 3,3-difluoro-2-methyl-, hydrochloride (1:1).

- PubMed. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia.

- MDPI. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma.

- PubMed. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.

- MedchemExpress. (n.d.). FGFR | Inhibitors.

- MDPI. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.

- PubMed. (2020). Prevention and treatment of FGFR inhibitor-associated toxicities.

- PubMed. (2020). Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier.

- PMC. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.

- ACS. (n.d.). Methodological Studies into the Synthetic Preparation of Novel 1,3-Difluoroaromatics using Asymmetric Cyclobutenes.

- ElectronicsAndBooks. (n.d.). Reactions of Difluoroaminocarbonyl Chloride : An Improved Synthesis of Perfluorourea.

Sources

- 1. 1523606-39-4 | MFCD26959150 | this compound [aaronchem.com]

- 2. 1523606-39-4 | this compound - AiFChem [aifchem.com]

- 3. 1445951-07-4|3,3-Difluoro-N-methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride | 1445951-07-4 [sigmaaldrich.com]

- 5. PubChemLite - 3,3-difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride (C7H11F2N) [pubchemlite.lcsb.uni.lu]

- 6. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 7. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevention and treatment of FGFR inhibitor-associated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluoro-1-methylcyclobutanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, a key building block in modern medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes foundational principles of stereochemistry, data from analogous fluorinated cyclobutanes, and established analytical methodologies to present a robust theoretical framework. We will delve into the nuances of the cyclobutane ring puckering, the influence of gem-difluoro substitution, and the conformational preferences of the methyl and amino substituents. This guide is intended to equip researchers with the predictive understanding necessary for the rational design of novel therapeutics incorporating this valuable scaffold.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated scaffolds, gem-difluorinated cyclobutanes have emerged as particularly valuable motifs.[2] They serve as bioisosteres for carbonyl groups and offer a three-dimensional (3D) exit vector for molecular growth that is distinct from planar aromatic rings, a desirable trait in fragment-based drug discovery (FBDD).[3] The cyclobutane ring itself is a strained system that can lock molecular conformations, and the addition of fluorine atoms further influences its structural and electronic properties.[4] Understanding the precise molecular structure and conformational dynamics of building blocks like this compound is therefore paramount for harnessing their full potential in drug design.

Predicted Molecular Structure and Ring Puckering

The fundamental structure of this compound consists of a four-membered cyclobutane ring. Contrary to a planar representation, cyclobutane rings are inherently puckered to alleviate torsional strain.[5] This puckering results in a non-planar, butterfly-like conformation. The degree of puckering can be described by a puckering angle (γ), which for most cyclobutanes is in the range of 158–175°, indicating a nearly flat ring.[6]

The presence of the gem-difluoro group at the C3 position is expected to have a significant impact on the ring's geometry. The strong C-F bonds and the electronegativity of fluorine can influence bond lengths and angles within the ring. It is hypothesized that the C-C bonds adjacent to the CF2 group will be slightly shorter than those in unsubstituted cyclobutane.

The structure is further defined by the substituents at the C1 position: a methyl group and a protonated amine (ammonium) group. The hydrochloride salt form ensures that the amine is present as -NH3+, which will have distinct steric and electronic demands compared to the free amine.

Below is a diagram illustrating the general synthetic approach to related gem-difluorocyclobutane amines, starting from a suitable cyclobutanone.

Caption: Generalized synthesis of this compound.

Conformational Analysis: A Dynamic Equilibrium

The puckered nature of the cyclobutane ring leads to a dynamic equilibrium between two equivalent puckered conformations, a process known as ring flipping.[5] In substituted cyclobutanes, this flipping interconverts the axial and equatorial positions of the substituents. For this compound, the key conformational question is the preferred orientation of the methyl and ammonium groups at C1.

Axial vs. Equatorial Preferences

In monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric hindrance.[7] However, the energetic difference between the axial and equatorial conformers can be small, and is influenced by the nature of the substituent.[7] For 1,1-disubstituted cyclobutanes, the larger substituent will have a stronger preference for the equatorial position. In our target molecule, the ammonium group (-NH3+) is sterically more demanding than the methyl group (-CH3). Therefore, it is predicted that the conformer with the ammonium group in the equatorial position and the methyl group in the axial position will be the more stable one.

Sources

- 1. egpat.com [egpat.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility and Stability Characterization of 3,3-Difluoro-1-methylcyclobutanamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and detailed methodologies for determining the solubility and stability of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride. As specific experimental data for this compound is not publicly available, this guide is designed to enable researchers to generate high-quality, reliable data in a laboratory setting by applying established principles and regulatory-compliant protocols.

Introduction: The Significance of 3,3-Difluoro-1-methylcyclobutanamine HCl in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoro group (CF2) is particularly valuable, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] The cyclobutane scaffold, a bioisostere for larger or more flexible groups, provides conformational rigidity that can be advantageous for target engagement. This compound combines these features: a primary amine for salt formation and aqueous solubility, a methyl group for potential hydrophobic interactions, a rigid cyclobutane ring, and a stability-enhancing gem-difluoro motif.[1][2][3][4]

As a hydrochloride salt, the compound is expected to exhibit improved solubility and stability compared to its freebase form.[5] However, a thorough and rigorous characterization of its aqueous solubility and chemical stability is paramount for any successful drug development program. These fundamental physicochemical properties directly influence bioavailability, formulation design, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.[6]

This guide presents a systematic approach to fully characterize the solubility and stability of this promising molecule, grounded in authoritative protocols and scientific rationale.

Part 1: Predicted Physicochemical Profile & Theoretical Foundations

Before initiating wet lab experiments, an in silico assessment can provide valuable insights into the expected behavior of the molecule, guiding experimental design.

Key Structural Influences:

-

Primary Amine (pKa): The primary amine is the most basic site on the molecule. Its pKa value is critical as it dictates the ionization state across the physiological pH range, which in turn governs solubility and permeability.[7] The electron-withdrawing effect of the nearby gem-difluoro group is expected to lower the pKa of the amine compared to a non-fluorinated analogue.

-

gem-Difluoro Group (Lipophilicity): This group increases the molecule's lipophilicity (logP) compared to its non-fluorinated counterpart, which can influence membrane permeability and protein binding.[1][8]

-

Hydrochloride Salt: The salt form ensures that the molecule is predominantly in its ionized, more water-soluble state at neutral and acidic pH.[5]

Researchers can use various computational tools to estimate these properties.[7][9][10][11][12] While predictions are useful, they must be confirmed by empirical data.[11][12]

Part 2: Rigorous Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like an amine hydrochloride, it is essential to determine not just its solubility in water, but its complete pH-solubility profile.[13][14][15][16][17] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[18][19][20]

Experimental Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in a specific medium.

Causality and Rationale: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid form. This represents the true thermodynamic solubility, which is a crucial parameter for biopharmaceutical classification and formulation.[20][21]

Methodology:

-

Preparation: Add an excess amount of 3,3-Difluoro-1-methylcyclobutanamine HCl to a known volume of a buffered solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached.[18]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker for a sufficient period (24-48 hours) to ensure equilibrium is achieved.[19][22]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[22]

-

Verification: After the experiment, the pH of the saturated solution should be measured to ensure it has not shifted significantly, and the presence of remaining solid should be visually confirmed.[18]

Experimental Protocol 2: pH-Solubility Profile Determination

Causality and Rationale: As a salt of a weak base, the solubility of 3,3-Difluoro-1-methylcyclobutanamine HCl will be highly dependent on pH.[16] At pH values below its pKa, the compound will be predominantly ionized and exhibit higher solubility. As the pH approaches and exceeds the pKa, the neutral, less soluble free base will begin to precipitate, causing a sharp decrease in solubility.[13][14] This profile is critical for predicting drug behavior in the gastrointestinal tract.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).

-

Solubility Measurement: Perform the shake-flask solubility protocol (Protocol 1) in each of these buffers.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution. The resulting curve will reveal the pH at which solubility begins to drop, which is related to the compound's pKa and the intrinsic solubility of the free base.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

| Buffer System | Target pH | Final Measured pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.0 | 25 | |||

| Citrate Buffer | 3.0 | 25 | |||

| Acetate Buffer | 5.0 | 25 | |||

| Phosphate Buffer | 6.8 | 25 | |||

| Phosphate Buffer | 7.4 | 25 | |||

| Borate Buffer | 8.0 | 25 |

Workflow Visualization: Solubility Determination

Caption: Workflow for pH-Solubility Profile Determination.

Part 3: Comprehensive Stability Profiling

Stability testing is a regulatory requirement that provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors.[23][6][24] It involves both solid-state and solution-state studies, including forced degradation to identify potential degradation products and establish the stability-indicating nature of the analytical method.[25][26][27][28]

Forced Degradation (Stress Testing)

Causality and Rationale: Forced degradation studies intentionally expose the drug to harsh conditions to accelerate its decomposition.[24][29][30][31][32] The primary goals are:

-

To identify likely degradation pathways and products.[24][29]

-

To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (a "stability-indicating method").[33][34][35][36][37]

-

To understand the intrinsic stability of the molecule.[24][29]

According to ICH Q1A(R2) guidelines, stress testing should typically target 5-20% degradation of the active pharmaceutical ingredient (API).[29][32]

Experimental Protocol 3: Forced Degradation Studies

Methodology:

-

Acid/Base Hydrolysis:

-

Dissolve the compound in solutions of 0.1 N HCl and 0.1 N NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) and monitor at several time points (e.g., 2, 6, 24 hours).

-

Neutralize the samples before analysis by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature and monitor at several time points. The primary amine and potentially the cyclobutane ring could be susceptible to oxidation.[38]

-

-

Thermal Degradation (Solid State):

-

Photostability (Solid State & Solution):

-

Expose the solid and a solution of the API to controlled light conditions (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter) as specified in ICH Q1B.[30]

-

A control sample should be protected from light to allow for comparison.

-

Analytical Keystone: The Stability-Indicating Method

A robust, validated stability-indicating HPLC method is the foundation of any stability study.[33][34][36] This method must be able to resolve the parent peak from all process impurities and degradation products.[35] Development often involves screening different columns, mobile phases, and gradient conditions, with peak purity analysis (e.g., via a photodiode array detector) being essential.[38]

Data Presentation: Forced Degradation Summary

| Stress Condition | Conditions (Temp, Duration) | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |

| 0.1 N HCl | 60°C, 24h | ||||

| 0.1 N NaOH | 60°C, 24h | ||||

| 3% H₂O₂ | RT, 24h | ||||

| Thermal (Solid) | 80°C, 48h | ||||

| Photolytic (Solid) | ICH Q1B |

Formal Stability Studies (ICH Guidelines)

Causality and Rationale: Following forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life for the drug substance.[6]

Methodology:

-

Sample Preparation: Store the solid 3,3-Difluoro-1-methylcyclobutanamine HCl in containers that simulate the proposed commercial packaging.

-

Storage Conditions: Place samples in validated stability chambers under the following conditions:

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, purity, and degradation products using the stability-indicating HPLC method.

Workflow Visualization: Stability Assessment

Caption: Comprehensive Workflow for Stability Profiling.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental requirement for advancing a promising molecule through the drug development pipeline. By systematically applying the robust, scientifically-grounded protocols detailed in this guide—from pH-solubility profiling to forced degradation and formal stability studies—researchers can build a complete physicochemical profile. This essential data package enables rational formulation design, defines appropriate storage and handling procedures, and fulfills critical regulatory requirements, ultimately paving the way for successful clinical development.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Thompson, S. (2020).

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.

- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- gem-Difluorinated Amines for Drug Design. (n.d.). Enamine.

- Novel Methods for the Prediction of logP, pKa, and logD. (n.d.).

- Stability Indicating HPLC Method Development: A Review. (2025).

- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). NIH.

- Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. (n.d.). SlideShare.

- ICH Q1A, Q1B, Forced Degrad

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Pharmaceutical Solid State Materials Characteris

- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). NIH.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Solid State Pharmaceuticals: Thermal and Photo- Stability. (n.d.).

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.

- Forced Degradation Study as per ICH Guidelines | Wh

- Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021). ChemRxiv | Cambridge Open Engage.

- Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021).

- Solid-state stability: Significance and symbolism. (2025). Wisdom Library.

- a) Applications of gem‐difluoro olefins in medicinal chemistry.... (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Applications of gem‐difluoroalkenes in medicinal chemistry. (n.d.).

- Thermodynamic solubility. (n.d.).

- 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemicalBook.

- STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (n.d.).

- A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characteriz

- Schematic graph of pH solubility profile of a salt made from a monovalent basic API. (n.d.).

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.

- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH.

- Calculating pH-solubility profile and pHmax for monoprotic salts of poorly w

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- Drug Stability Testing & Release Testing. (n.d.). Pace Analytical.

- CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl…. (n.d.). CymitQuimica.

- 3,3-Difluoro-1-methylcyclobutanamine. (n.d.). ChemBK.

- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.

- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).

- Solubility of Pharmaceuticals and Their Salts As a Function of pH. (n.d.).

- This compound CAS#: 1408076-03-8. (n.d.). ChemicalBook.

- Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol. (n.d.). Benchchem.

- Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing.

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Journal of Pharmaceutical Sciences & Research.

- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.

- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 20. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. enamine.net [enamine.net]

- 23. pharmastate.academy [pharmastate.academy]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 26. Solid State Stability | VxP Pharma [vxppharma.com]

- 27. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 28. Solid-state stability: Significance and symbolism [wisdomlib.org]

- 29. resolvemass.ca [resolvemass.ca]

- 30. jordilabs.com [jordilabs.com]

- 31. biopharminternational.com [biopharminternational.com]

- 32. youtube.com [youtube.com]

- 33. ijpsr.com [ijpsr.com]

- 34. ijpsjournal.com [ijpsjournal.com]

- 35. chromatographyonline.com [chromatographyonline.com]

- 36. researchgate.net [researchgate.net]

- 37. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 39. researchgate.net [researchgate.net]

The Emergence and Synthetic Evolution of Fluorinated Cyclobutane Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—have made fluorinated motifs highly desirable.[1][2] Among these, the fluorinated cyclobutane ring has emerged as a particularly valuable structural unit. Its inherent rigidity and three-dimensional architecture provide a constrained scaffold that can serve as a bioisosteric replacement for more flexible or metabolically labile groups, such as gem-dimethyl or tert-butyl moieties.[3][4] This guide provides an in-depth exploration of the discovery, historical development, and core synthetic strategies for accessing these pivotal building blocks, tailored for researchers and professionals in drug development and chemical synthesis.

A Historical Perspective: From Elemental Fluorine to a Unique Carbocycle

The journey to fluorinated cyclobutanes is rooted in the broader history of organofluorine chemistry. A pivotal moment in this field was the isolation of elemental fluorine in 1886 by the French chemist Henri Moissan, an achievement for which he was awarded the Nobel Prize in Chemistry in 1906.[1][5][6] This breakthrough opened the door to the synthesis of the first organofluorine compounds. While early examples of organofluorine synthesis were reported in the 19th century, the field remained relatively niche due to the challenges of handling highly reactive fluorinating agents.[7]

The mid-20th century witnessed a surge of interest in fluorinated organic compounds, driven in part by the development of new fluorinating reagents and industrial applications. A landmark contribution to the specific field of fluorinated cyclobutanes was a 1960 publication in The Journal of Organic Chemistry by J. D. Park, H. V. Holler, and J. R. Lacher.[4] This paper detailed the synthesis of several fluorinated cyclobutanes and cyclobutenes, providing a foundational body of work on the preparation and reactivity of these unique structures. Another significant early development was the synthesis of octafluorocyclobutane (perfluorocyclobutane), with methods for its preparation being proposed as early as 1946 and subsequently developed by DuPont in the 1950s.[4]

Since these pioneering efforts, the field has evolved significantly, with the development of more sophisticated and selective synthetic methodologies, driven by the increasing demand for these valuable building blocks in pharmaceutical and materials research.

Core Synthetic Strategies

The synthesis of fluorinated cyclobutanes can be broadly categorized into three primary approaches: the construction of the cyclobutane ring from fluorinated precursors, and the introduction of fluorine onto a pre-existing cyclobutane scaffold.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful method for constructing the cyclobutane ring from two alkene components. This approach can be initiated either thermally or photochemically and offers a direct route to a wide variety of substituted cyclobutanes.[2][8]

The historical roots of [2+2] photocycloaddition are surprisingly deep, with the first example, the dimerization of thymoquinone, being reported by Liebermann in 1877.[9] However, the 1960s saw a significant expansion of this methodology to intermolecular reactions, broadening its synthetic utility.[9] In the context of fluorinated cyclobutanes, this strategy often involves the reaction of a fluoroalkene with another olefin.

Photochemical [2+2] cycloadditions typically proceed through the formation of an excited state of one of the alkene partners. This excited species, often a triplet state, then reacts with the ground-state alkene in a stepwise manner, forming a diradical intermediate that subsequently closes to form the cyclobutane ring. The regiochemistry and stereochemistry of the product are influenced by the stability of the intermediate diradical and steric interactions between the substituents.

Diagram: Generalized Workflow for [2+2] Photocycloaddition

References

- 1. observervoice.com [observervoice.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 6. sciencenotes.org [sciencenotes.org]

- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Cyclobutanamines in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth technical exploration of fluorinated cyclobutanamines, a unique structural motif gaining significant traction in drug discovery. By combining the conformational rigidity of the cyclobutane ring with the distinct electronic properties of fluorine, these building blocks offer a compelling strategy to enhance metabolic stability, fine-tune basicity (pKa), modulate lipophilicity (LogP), and ultimately, improve biological activity.[3][4] We will delve into the synthetic rationale, the profound impact of fluorination on molecular conformation and physicochemical parameters, and showcase the tangible applications of these motifs in the design of next-generation therapeutics, with a particular focus on their role as enzyme inhibitors.

The Rationale: Why Fluorinated Cyclobutanes?

The cyclobutane ring, with its inherent strain energy of approximately 26.3 kcal/mol, presents a puckered, three-dimensional structure that is significantly different from more flexible acyclic or larger cyclic systems.[4] This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial orientation of substituents.[4][5]

When fluorine is introduced onto this rigid scaffold, a synergistic interplay of effects emerges:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can significantly prolong the half-life of a drug candidate.

-

Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of a proximate amine group.[7][8] This allows for fine-tuning of the ionization state of the molecule at physiological pH, which is critical for target engagement, cell permeability, and off-target activity.

-

Lipophilicity and Permeability: Fluorination can have a complex and sometimes counterintuitive effect on lipophilicity. While often increasing LogP, strategic placement of fluorine, particularly in cis orientations, can lead to a decrease in lipophilicity due to intramolecular interactions and altered hydration shells.[5][9] This provides a sophisticated handle to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Conformational Control: The presence of fluorine can influence the puckering of the cyclobutane ring and the preferred orientation of substituents due to steric and electronic interactions, such as hyperconjugation.[9][10] This can lead to the stabilization of specific bioactive conformations.

Synthetic Strategies: Accessing Fluorinated Cyclobutanamine Building Blocks

The successful integration of fluorinated cyclobutanamines into drug discovery programs hinges on the availability of robust and scalable synthetic methodologies. Several key strategies have emerged, each with its own set of advantages and considerations.

Deoxyfluorination of Cyclobutanol Precursors

A common and effective method involves the nucleophilic substitution of a hydroxyl group with fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation. The choice of substrate and reaction conditions is critical to control stereochemistry and minimize side reactions like elimination.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-amine

-

Starting Material: Commercially available 3-hydroxycyclobutanone.

-

Reductive Amination: The ketone is subjected to reductive amination using a suitable amine source (e.g., ammonia or a protected amine equivalent) and a reducing agent (e.g., sodium cyanoborohydride) to yield 3-aminocyclobutanol.

-

Deoxyfluorination: The resulting 3-aminocyclobutanol (with the amine group appropriately protected) is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) and cooled to -78 °C. DAST is added dropwise, and the reaction is allowed to slowly warm to room temperature.

-

Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. Subsequent deprotection of the amine yields the target 3-fluorocyclobutane-1-amine.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a fluorinated alkene with another alkene offers a direct route to the cyclobutane core. This approach allows for the introduction of diverse substitution patterns, although control of regioselectivity and stereoselectivity can be challenging and often requires careful selection of substrates and reaction conditions (thermal or photochemical).[11]

Ring Expansion and Rearrangement Reactions

Innovative strategies involving the rearrangement of smaller ring systems, such as fluorinated cyclopropanes, can also provide access to functionalized cyclobutanes. These methods can offer unique stereochemical outcomes that are not readily accessible through other routes.

Workflow for Selecting a Synthetic Route

Caption: Decision workflow for selecting a synthetic route.

Physicochemical Impact of Fluorination

The introduction of fluorine onto the cyclobutane ring leads to predictable yet nuanced changes in key physicochemical properties that are critical for drug development.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity and basicity of nearby functional groups. For cyclobutanamines, this translates to a lower pKa compared to their non-fluorinated counterparts. This effect is generally additive with increasing fluorination.[12]